molecular formula C14H19F2N3O B12241641 N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide

N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide

Cat. No.: B12241641
M. Wt: 283.32 g/mol
InChI Key: IONZCUGSPIEBEC-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluoroaniline and isopropylamine.

    Formation of Piperazine Ring: The starting materials undergo a cyclization reaction to form the piperazine ring.

    Carboxamide Formation: The piperazine derivative is then reacted with a carboxylating agent to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)piperazine-1-carboxamide
  • 4-(propan-2-yl)piperazine-1-carboxamide
  • N-(2,6-difluorophenyl)-4-methylpiperazine-1-carboxamide

Uniqueness

N-(2,6-difluorophenyl)-4-(propan-2-yl)piperazine-1-carboxamide is unique due to the presence of both the difluorophenyl and isopropyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C14H19F2N3O

Molecular Weight

283.32 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-4-propan-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C14H19F2N3O/c1-10(2)18-6-8-19(9-7-18)14(20)17-13-11(15)4-3-5-12(13)16/h3-5,10H,6-9H2,1-2H3,(H,17,20)

InChI Key

IONZCUGSPIEBEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)NC2=C(C=CC=C2F)F

Origin of Product

United States

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